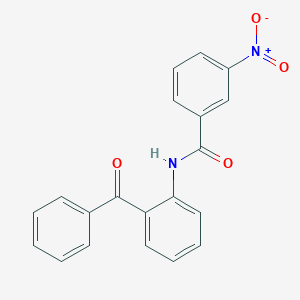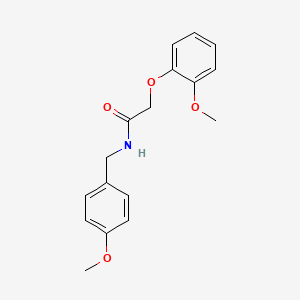![molecular formula C25H33N3O5 B5726083 N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide, commonly known as DIM-5, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
DIM-5 has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. DIM-5 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DIM-5 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of DIM-5 involves the inhibition of the enzyme 15-lipoxygenase (15-LOX). 15-LOX is an enzyme that plays a key role in the production of pro-inflammatory and pro-cancerous compounds. By inhibiting 15-LOX, DIM-5 reduces the production of these compounds, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
DIM-5 has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, DIM-5 has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects. The compound has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the major advantages of DIM-5 for lab experiments is its specificity for 15-LOX. The compound has been shown to selectively inhibit 15-LOX without affecting other enzymes or cellular processes. This makes it a valuable tool for studying the role of 15-LOX in various diseases. However, one of the limitations of DIM-5 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of DIM-5. One potential application is as a treatment for Alzheimer's disease. DIM-5 has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of Alzheimer's disease. Another potential application is as a treatment for inflammatory bowel disease (IBD). DIM-5 has been shown to have anti-inflammatory effects, which could make it a valuable treatment for IBD. Finally, further studies are needed to determine the safety and efficacy of DIM-5 in clinical trials.
合成法
The synthesis of DIM-5 involves a multi-step process that starts with the reaction of 3,4-dimethoxyaniline with 3-isobutoxy-4-methoxybenzaldehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then coupled with proline using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents to form the final product, DIM-5.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-[4-methoxy-3-(2-methylpropoxy)phenyl]methylideneamino]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-17(2)16-33-24-13-18(8-10-22(24)31-4)15-26-28-12-6-7-20(28)25(29)27-19-9-11-21(30-3)23(14-19)32-5/h8-11,13-15,17,20H,6-7,12,16H2,1-5H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTXYHRDDNHRHV-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C=NN2CCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=CC(=C1)/C=N/N2CCCC2C(=O)NC3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-[(E)-[4-methoxy-3-(2-methylpropoxy)phenyl]methylideneamino]pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]aniline](/img/structure/B5726000.png)
![N-[2-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5726005.png)
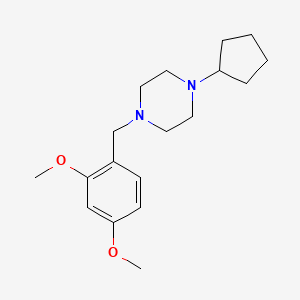
![4-[(3-bromobenzyl)oxy]-N'-(3-methoxybenzylidene)benzohydrazide](/img/structure/B5726038.png)
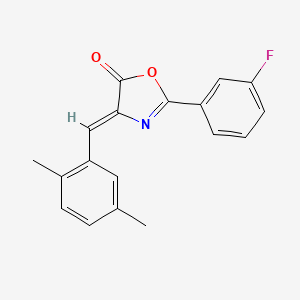
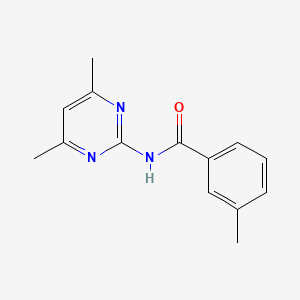
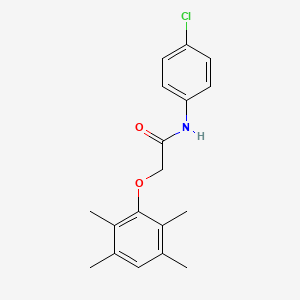
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide](/img/structure/B5726064.png)
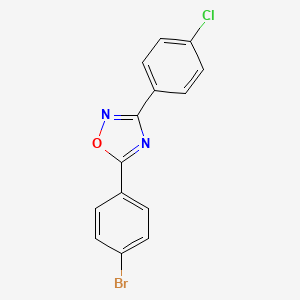

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![1-[2-amino-2-(hydroxyimino)ethyl]-3-methyl-1H-imidazol-3-ium chloride](/img/structure/B5726084.png)
